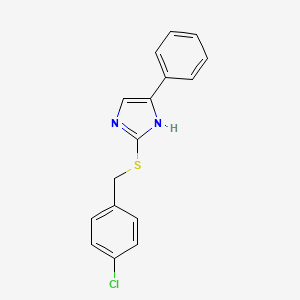

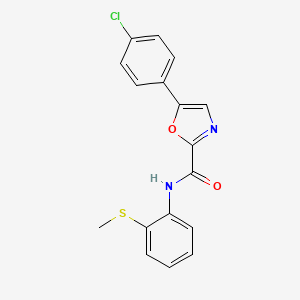

![molecular formula C18H18N2O2 B2889103 N-(4-isopropylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941928-32-1](/img/structure/B2889103.png)

N-(4-isopropylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one CH group replaced by a nitrogen atom . The compound also contains a carboxamide group (CONH2), which is a functional group derived from carboxylic acid .

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as aminocarbonylation, which is a type of carbonylation reaction that introduces an amine group . The reaction conditions typically involve a palladium catalyst and carbon monoxide .Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques such as X-ray crystallography . The molecular weight of similar compounds is often less than 725 daltons, with fewer than 6 hydrogen bond donors and fewer than 20 hydrogen bond acceptors .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the cleavage of protective groups under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often evaluated using ADME (absorption, distribution, metabolism, and excretion) properties .Wissenschaftliche Forschungsanwendungen

Antiviral and Anticancer Applications

Fused pyridine derivatives, including our compound of interest, have structural similarities with DNA bases such as adenine and guanine, which explains their effectiveness in antiviral and anticancer activities . The ability to interact with DNA or inhibit key enzymes makes them valuable in the development of new therapies for viral infections and cancer treatment.

Antituberculosis Activity

Compounds with a fused pyridine structure have shown activity against tuberculosis . Their mechanism may involve the inhibition of mycobacterial growth or interfering with the bacterial cell wall synthesis, offering a potential pathway for developing new antituberculosis drugs.

Antibacterial and Antifungal Effects

The broad-spectrum antibacterial and antifungal properties of fused pyridine derivatives make them candidates for the development of new antimicrobial agents . Their efficacy against a range of pathogens can be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes.

Anti-inflammatory Properties

The anti-inflammatory potential of these compounds is linked to their ability to modulate the body’s inflammatory response, possibly by inhibiting the synthesis of pro-inflammatory cytokines or through the suppression of inflammatory cell activation .

Antimalarial Activity

Fused pyridine derivatives have been explored for their antimalarial properties, where they may exert their effects by inhibiting parasite growth or interfering with the life cycle of the malaria-causing Plasmodium species .

Cardiovascular Applications

Some fused pyridine derivatives have shown cardiovascular benefits, such as antihypertensive effects and coronary vasodilation . These activities are particularly important in the management of hypertension and other cardiovascular diseases.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-methyl-N-(4-propan-2-ylphenyl)furo[3,2-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-11(2)13-5-7-14(8-6-13)20-18(21)17-10-15-16(22-17)9-4-12(3)19-15/h4-11H,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGGDHPJAGUXNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-isopropylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

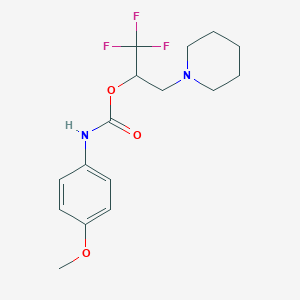

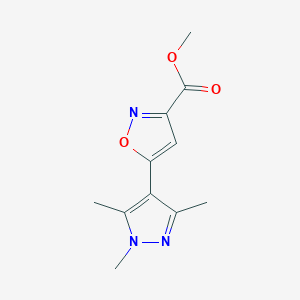

![Benzyl 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2889020.png)

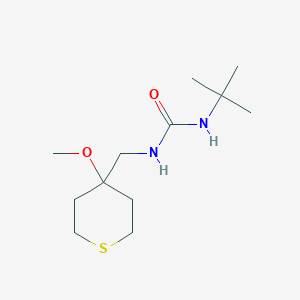

![(1R,6S)-3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B2889025.png)

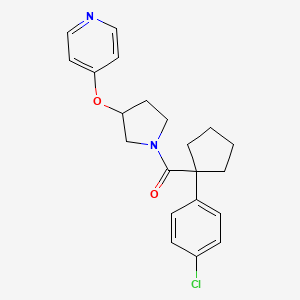

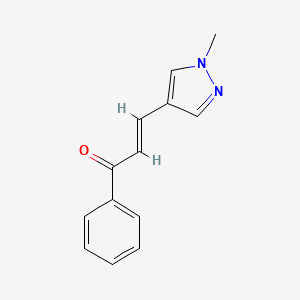

![3-cyclopentyl-7-thiomorpholin-4-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2889029.png)

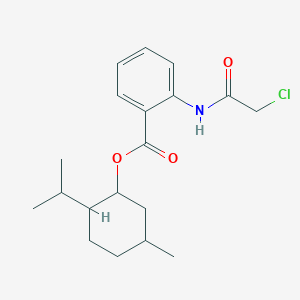

![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-[(2-phenylhydrazinyl)methylene]-](/img/structure/B2889034.png)

![[2-Oxo-2-(4-phenylphenyl)ethyl] 2-(1,3-dioxoisoindol-2-yl)acetate](/img/structure/B2889036.png)

![3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid](/img/structure/B2889038.png)